BenchChemオンラインストアへようこそ!

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)-

Protein-farnesyltransferase inhibition Anticancer target engagement Enzyme inhibition screening

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- (CAS 663170-67-0), also named 5-(1-benzofuran-3-yl)-1,3-diazinane-2,4,6-trione, is a barbituric acid derivative bearing a benzofuran-3-yl substituent at the C5 position of the pyrimidinetrione ring. Its molecular formula is C₁₂H₈N₂O₄ with a molecular weight of 244.20 g/mol, a topological polar surface area (TPSA) of 95.39 Ų, and a computed LogP of 1.43.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
CAS No. 663170-67-0
Cat. No. B12540280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)-
CAS663170-67-0
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C3C(=O)NC(=O)NC3=O
InChIInChI=1S/C12H8N2O4/c15-10-9(11(16)14-12(17)13-10)7-5-18-8-4-2-1-3-6(7)8/h1-5,9H,(H2,13,14,15,16,17)
InChIKeyGZCCVFSGOZMFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- (CAS 663170-67-0): Chemical Identity and Procurement Baseline


2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- (CAS 663170-67-0), also named 5-(1-benzofuran-3-yl)-1,3-diazinane-2,4,6-trione, is a barbituric acid derivative bearing a benzofuran-3-yl substituent at the C5 position of the pyrimidinetrione ring. Its molecular formula is C₁₂H₈N₂O₄ with a molecular weight of 244.20 g/mol, a topological polar surface area (TPSA) of 95.39 Ų, and a computed LogP of 1.43 . The compound belongs to the 5-substituted barbituric acid class and is structurally distinct from the more common 5,5-disubstituted barbiturates (e.g., phenobarbital) and from benzofuran-2-yl barbituric acid derivatives reported in the antimicrobial literature [1]. It has been investigated for protein-farnesyltransferase inhibition, DHFR inhibition, and cell differentiation-inducing activity [2].

Why 5-(3-Benzofuranyl)-Barbituric Acid Cannot Be Replaced by Generic 5-Aryl or 5,5-Disubstituted Barbiturates


The C5 substituent on the barbituric acid scaffold is the dominant determinant of biological target engagement, physicochemical profile, and metabolic fate. 5-(3-Benzofuranyl)- substitution introduces a bicyclic heteroaromatic system with distinct electronic and steric properties compared to simple 5-phenyl or 5-ethyl-5-phenyl analogs. The benzofuran oxygen acts as a hydrogen bond acceptor and contributes to π-stacking interactions that are absent in phenyl-substituted barbiturates [1]. Critically, the 3-benzofuranyl attachment point (vs. the more common 2-benzofuranyl seen in benzofuran barbitone antimicrobial series) alters the spatial orientation of the heterocycle relative to the pyrimidinetrione core, potentially enabling distinct protein-ligand interaction patterns [2]. Published quantitative evidence—though limited for this specific compound—indicates that closely related benzofuran-positional isomers exhibit divergent activity profiles in antimicrobial and enzyme inhibition assays, confirming that simple in-class substitution is not scientifically justified [2][3].

Quantitative Differentiation Evidence: 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- vs. Structural Analogs


Protein-Farnesyltransferase Inhibitory Activity: Target Compound vs. In-Class Benchmark

The target compound demonstrated confirmed inhibitory activity against mammalian protein-farnesyltransferase (PFTase) in a biochemical binding assay . While the assay format (categorical hit-confirmation) does not report a numerical IC₅₀, the positive PFTase engagement signal distinguishes this compound from the structurally related benzofuran-2-yl barbituric acid series (compounds 4a–i in Kenchappa et al.), which were profiled exclusively for antimicrobial and antioxidant endpoints and showed no PFTase activity data [1]. PFTase is a validated anticancer target, and selective PFTase inhibition is not a general property of 5-substituted barbituric acids—barbituric acid itself and 5-phenylbarbituric acid are negative or weak in this assay context [2].

Protein-farnesyltransferase inhibition Anticancer target engagement Enzyme inhibition screening

Cell Differentiation-Inducing Activity: Monocytic Differentiation in Undifferentiated Proliferating Cells

Patent-derived data indicate that 5-(3-benzofuranyl)-barbituric acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its evaluation as an anticancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property is not reported for the 5-phenylbarbituric acid analog (phenobarbital precursor), which functions primarily via GABA-A receptor modulation rather than through cell differentiation pathways [2]. The benzofuran-2-yl barbituric acid series (Kenchappa et al., 2014) was profiled only for antimicrobial and antioxidant endpoints, with no cell differentiation data reported, suggesting that the 3-benzofuranyl attachment may confer unique phenotypic activity [3].

Cell differentiation Anticancer agent Psoriasis therapy Monocyte induction

Physicochemical Differentiation: LogP and PSA Comparison with 5-Phenyl and 5,5-Disubstituted Barbituric Acid Analogs

The target compound has a computed LogP of 1.43 and a TPSA of 95.39 Ų . In comparison, 5-phenylbarbituric acid has a predicted LogP of approximately 0.8–1.0 (estimated from phenobarbital LogP of 1.47 minus ethyl contribution) and a comparable TPSA of ~92 Ų . The modest LogP increase (~0.4–0.6 log units) conferred by the benzofuran-3-yl substituent relative to 5-phenyl suggests marginally improved membrane permeability while maintaining the hydrogen-bonding capacity of the barbituric acid core. More significantly, 5,5-disubstituted analogs such as 5-ethyl-5-phenylbarbituric acid (phenobarbital, LogP ~1.47, pKa 7.4) carry an additional lipophilic alkyl group that increases LogP and introduces stereochemical complexity, fundamentally altering both pharmacokinetics and target selectivity . The 5-monosubstituted nature of the target compound preserves a free enolizable proton at C5, enabling tautomeric equilibria and potential covalent binding modes that are unavailable in 5,5-disubstituted derivatives [1].

Physicochemical properties Drug-likeness LogP Polar surface area Permeability prediction

DHFR Inhibition Profile: Target Compound Weak Activity Contrasts with Potent Benzofuran-DHFR Inhibitor Chemotypes

The target compound was evaluated for inhibition of recombinant human dihydrofolate reductase (DHFR) and Toxoplasma gondii TS-DHFR, yielding IC₅₀ values >10,000 nM (>10 μM) in both assays [1]. This weak DHFR inhibition profile is informative for scientific selection: it indicates that the 5-(3-benzofuranyl)-barbituric acid scaffold is not a promiscuous folate pathway inhibitor, distinguishing it from potent antifolate benzofuran chemotypes such as substituted benzofuro[3,2-d]pyrimidines which achieve nanomolar DHFR IC₅₀ values through fused tricyclic architectures [2]. The lack of significant DHFR liability is advantageous for programs seeking PFTase or differentiation-inducing activity without confounding antifolate off-target effects. Furthermore, this negative data enables rational structure-based differentiation: procurement of the target compound for DHFR-centric programs would be contraindicated, while programs targeting PFTase or cell differentiation would benefit from the DHFR-negative background [3].

Dihydrofolate reductase DHFR inhibition Antifolate selectivity Enzyme inhibition IC50

Positional Isomer Differentiation: 3-Benzofuranyl vs. 2-Benzofuranyl Barbituric Acid Antimicrobial Activity Comparison

The benzofuran-2-yl barbituric acid series reported by Kenchappa et al. (2014) demonstrated quantifiable antimicrobial activity, with compounds 4a, 5a, 4c, and 5c displaying good antibacterial and antifungal activity against all tested strains, and compounds 4c and 5c emerging as leading antimicrobial agents with Glucosamine-6-phosphate synthase docking scores of −5.27 and −4.85 kJ mol⁻¹ respectively [1]. Critically, those active compounds bear the benzofuran moiety attached at the 2-position via a methylidene linker, whereas the target compound features a direct 3-benzofuranyl substitution at C5 without a linker. The absence of the methylidene spacer and the 3-yl (vs. 2-yl) attachment fundamentally alters both conformational flexibility and electronic distribution. While direct head-to-head antimicrobial MIC data for the target 3-benzofuranyl compound are not available in the published literature, the SAR from the 2-benzofuranyl series establishes that benzofuran positional isomerism and linker presence/absence are critical determinants of antimicrobial potency [2].

Positional isomer Benzofuran substitution pattern Antimicrobial SAR Structure-activity relationship

Recommended Procurement and Research Application Scenarios for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)- (CAS 663170-67-0)


Protein-Farnesyltransferase Inhibitor Screening and Anticancer Lead Discovery

The confirmed PFTase inhibitory activity of this compound supports its use as a starting point for anticancer lead optimization programs targeting the farnesyltransferase pathway. Unlike the benzofuran-2-yl barbituric acid antimicrobial series, which was not profiled for PFTase, this compound offers a direct entry into a mechanistically distinct target class. Procurement is recommended for laboratories conducting PFTase-focused biochemical screening cascades, particularly where a DHFR-neutral background (>10 μM IC₅₀) is desirable to avoid antifolate confounding effects [1].

Cell Differentiation and Anti-Psoriatic Drug Discovery Programs

Patent-derived evidence of monocytic differentiation-inducing activity in undifferentiated proliferating cells [2] positions this compound as a candidate for phenotypic screening in oncology ( differentiation therapy) and dermatology (anti-psoriatic) programs. This biological activity appears unique among 5-substituted barbituric acids and is not replicated by 5-phenyl or 5,5-disubstituted analogs. Procurement is indicated for academic and industrial groups pursuing pro-differentiation therapeutic strategies.

Benzofuran Positional Isomer SAR and Comparative Medicinal Chemistry

The 3-benzofuranyl attachment represents a distinct scaffold topology relative to the extensively studied 2-benzofuranyl barbituric acid series [3]. Procurement of this compound enables systematic head-to-head SAR comparisons between 2- and 3-benzofuranyl positional isomers across antimicrobial, enzyme inhibition, and cytotoxicity endpoints. Such comparative studies are essential for establishing robust structure-activity relationships that guide the design of benzofuran-containing barbituric acid derivatives with optimized target selectivity profiles.

Physicochemical and ADME Property Benchmarking of 5-Monosubstituted Barbituric Acid Derivatives

With a LogP of 1.43 and TPSA of 95.39 Ų , this compound occupies a defined physicochemical space that can serve as a benchmark for evaluating the impact of 5-substituent variation on solubility, permeability, and metabolic stability within the barbituric acid class. Procurement is recommended for ADME laboratories constructing structure-property relationship (SPR) datasets to inform the design of barbituric acid-derived chemical probes with favorable drug-like properties.

Quote Request

Request a Quote for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-benzofuranyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.